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Compound of Interest

Compound Name:
1-Tert-butyl 3-ethyl 4-oxoazepane-

1,3-dicarboxylate

Cat. No.: B1416743 Get Quote

Abstract
This technical guide provides a comprehensive overview of a key azepane-dicarboxylate

derivative, a versatile building block with significant applications in pharmaceutical research

and development. This document elucidates its chemical identity, physicochemical properties, a

representative synthetic pathway with mechanistic insights, and its strategic role in modern

medicinal chemistry. Special attention is given to the practical aspects of its synthesis,

characterization, and safe handling, tailored for researchers, chemists, and drug development

professionals.

Introduction and Nomenclature Clarification
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged

structure in medicinal chemistry, forming the core of numerous biologically active compounds

and FDA-approved drugs.[1][2] Its conformational flexibility allows it to present substituents in a

diverse three-dimensional space, making it an attractive motif for designing ligands that can

interact with complex biological targets.[2]

This guide focuses on the compound registered under CAS Number 141642-82-2.[3] It is

crucial to address a point of nomenclature. While the query refers to "1-Tert-butyl 3-ethyl 4-
oxoazepane-1,3-dicarboxylate," the authoritative IUPAC name corresponding to this CAS

number is 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate.[3] This indicates the ethyl
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ester is at the 4-position and the ketone at the 5-position of the azepane ring. This document

will proceed with the technical data for the verified 1,4-dicarboxylate structure.

The subject molecule is a highly functionalized intermediate. The presence of a tert-

butoxycarbonyl (Boc) group on the nitrogen atom serves as a stable protecting group, while the

ethyl ester and ketone functionalities provide reactive handles for further chemical modification.

This strategic placement of functional groups makes it an invaluable starting material for

constructing more complex molecular architectures.

Physicochemical and Structural Properties
A summary of the key computed and identifying properties for 1-tert-butyl 4-ethyl 5-

oxoazepane-1,4-dicarboxylate is presented below.

Property Value Source

CAS Number 141642-82-2 PubChem[3]

Molecular Formula C₁₄H₂₃NO₅ PubChem[3]

Molecular Weight 285.34 g/mol PubChem[3]

IUPAC Name
1-O-tert-butyl 4-O-ethyl 5-

oxoazepane-1,4-dicarboxylate
PubChem[3]

InChIKey
FGOJCPKOOGIRPA-

UHFFFAOYSA-N
PubChem[3]

Canonical SMILES
CCOC(=O)C1CCN(CCC1=O)

C(=O)OC(C)(C)C
PubChem[3]

Synthesis and Mechanistic Rationale
The synthesis of functionalized azepane rings is a significant challenge for synthetic organic

chemists.[4] Common strategies include ring-closing reactions and ring-expansion of smaller

cyclic precursors.[4] A plausible and scalable approach for preparing the title compound

involves a one-carbon ring expansion of a corresponding piperidine derivative. This method is

advantageous as it leverages readily available six-membered ring precursors. A large-scale
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process for a related compound, tert-butyl 4-oxoazepane-1-carboxylate, utilizes a ring

expansion of tert-butyl piperid-4-one-1-carboxylate with ethyl diazoacetate.[5]

Below is a representative, field-proven protocol adapted from established methodologies for

synthesizing analogous structures.

Proposed Synthetic Workflow

Step 1: Dieckmann Condensation

Step 2: Ring Expansion

N-Boc-bis(2-ethoxycarbonylethyl)amine

1-tert-Butyl 3-ethyl
4-oxopiperidine-1,3-dicarboxylate

  NaOEt, Toluene, Heat

Ethyl Diazoacetate (N2CHCO2Et) 1-tert-Butyl 4-ethyl
5-oxoazepane-1,4-dicarboxylate

  Lewis Acid (e.g., BF3·OEt2)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target azepane dicarboxylate.

Detailed Experimental Protocol
Step 1: Synthesis of 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (Piperidine

Precursor)

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer,

reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen.
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Reagent Addition: Charge the flask with anhydrous toluene and sodium ethoxide (NaOEt). To

this suspension, add N-Boc-bis(2-ethoxycarbonylethyl)amine dropwise at room temperature.

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress is

monitored by Thin Layer Chromatography (TLC). The causality for using a strong base like

NaOEt is to deprotonate the α-carbon to one of the ester groups, initiating an intramolecular

Dieckmann condensation to form the six-membered piperidine ring.

Work-up: After cooling, the reaction is quenched by carefully adding acetic acid, followed by

water. The organic layer is separated, washed with brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to

yield the β-keto ester piperidine precursor.

Step 2: Lewis Acid-Mediated Ring Expansion

Reactor Setup: A dry, nitrogen-flushed flask is charged with the piperidine precursor from

Step 1 and anhydrous dichloromethane (DCM).

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature

is critical to control the reactivity of the diazo compound and prevent side reactions.

Catalyst and Reagent Addition: A Lewis acid catalyst, such as Boron trifluoride diethyl

etherate (BF₃·OEt₂), is added. Subsequently, ethyl diazoacetate is added dropwise over 30

minutes, ensuring the internal temperature remains below -70 °C. The Lewis acid activates

the ketone carbonyl, making it more electrophilic and susceptible to nucleophilic attack by

the diazoacetate.

Reaction and Quenching: The reaction is stirred at -78 °C for 2-3 hours. It is then quenched

by the slow addition of a saturated aqueous solution of sodium bicarbonate.

Extraction and Purification: The mixture is allowed to warm to room temperature, and the

organic layer is separated. The aqueous layer is extracted twice more with DCM. The

combined organic layers are washed with brine, dried, and concentrated. The final product,

1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, is isolated via flash chromatography.
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Anticipated Spectroscopic Characterization
While specific spectra for this compound are not publicly available, its structure allows for the

confident prediction of key spectroscopic features. This serves as a self-validating system for

researchers synthesizing this molecule.[6][7]

Data Type Predicted Features and Rationale

¹H NMR

~4.2 ppm (q): -OCH₂CH₃ of the ethyl ester.

~3.5-3.8 ppm (m): Protons on carbons adjacent

to the nitrogen. ~2.5-2.8 ppm (m): Protons on

carbons adjacent to the ketone. ~1.45 ppm (s,

9H):tert-butyl protons of the Boc group. ~1.25

ppm (t): -OCH₂CH₃ of the ethyl ester. Signal

broadening may occur due to conformational

isomers.[7]

¹³C NMR

~205-210 ppm: Ketone carbonyl carbon (C=O).

~170-175 ppm: Ester carbonyl carbon. ~155

ppm: Carbamate carbonyl of the Boc group. ~80

ppm: Quaternary carbon of the Boc group. ~61

ppm: -OCH₂CH₃ of the ethyl ester. Signals for

the azepane ring carbons would appear

between 25-55 ppm.

FT-IR

~1740 cm⁻¹: Strong C=O stretch (ester). ~1715

cm⁻¹: Strong C=O stretch (ketone). ~1690 cm⁻¹:

Strong C=O stretch (Boc carbamate). The

distinct signals for the three carbonyl groups are

a key diagnostic feature.

Utility in Drug Discovery and Development
The title compound is not an active pharmaceutical ingredient (API) itself but rather a

sophisticated molecular scaffold or building block.[5][8] Its value lies in the orthogonal reactivity

of its functional groups, allowing for selective and sequential chemical modifications.
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Boc-Group: The N-Boc group provides robust protection under a wide range of conditions

but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA),

revealing the secondary amine.[9][10] This amine can then be functionalized, for instance,

through reductive amination or amide coupling, to build out a specific pharmacophore.

Ethyl Ester: The ester can be hydrolyzed to a carboxylic acid, which can then be coupled

with amines to form amides, a common linkage in drug molecules.

Ketone: The ketone provides a site for nucleophilic addition or reductive amination, allowing

for the introduction of new substituents and stereocenters.

This multi-functionality makes the azepane derivative an ideal starting point for creating

libraries of complex molecules for high-throughput screening or for the targeted synthesis of a

specific drug candidate. The azepane core itself is found in drugs targeting the central nervous

system, as well as in anti-cancer and antimicrobial agents.[1][11]

Workflow for Derivatization
Caption: Potential pathways for derivatizing the azepane building block.

Safety and Handling
As a research chemical, this compound requires careful handling in a controlled laboratory

environment.

GHS Hazard Statements: The compound is associated with the following hazards: H315

(Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause

respiratory irritation).[3]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion
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1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a strategically designed chemical

intermediate of high value to the pharmaceutical and drug discovery industries. Its poly-

functional nature, combined with the privileged azepane core, provides a robust platform for the

synthesis of novel and complex molecular entities. Understanding its synthesis, reactivity, and

handling is essential for any researcher aiming to leverage this powerful building block in their

discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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